Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-
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Overview
Description
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a group of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- can be achieved through various methods. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired compound . This reaction is promoted by trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by cyclodehydration upon warming . Another method involves the use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions, which allow the production of substituted isoquinoline libraries .
Industrial Production Methods
Industrial production methods for Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline analogues, while reduction can produce tetrahydroisoquinolines .
Scientific Research Applications
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the phenyl and dihydro groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Phenylethylamine: A simpler compound with a phenyl group attached to an ethylamine chain.
Uniqueness
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- is unique due to its specific substitution pattern and the presence of both isoquinoline and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
78634-33-0 |
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Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydro-1H-benzo[f]isoquinolin-2-one |
InChI |
InChI=1S/C19H15NO/c21-18-12-17-15-9-5-4-6-13(15)10-11-16(17)19(20-18)14-7-2-1-3-8-14/h1-11,19H,12H2,(H,20,21) |
InChI Key |
NEIHVSRZUUUHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)C(NC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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